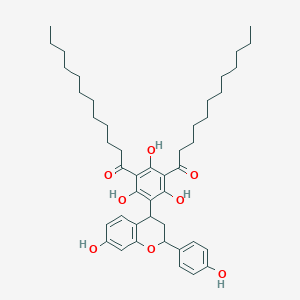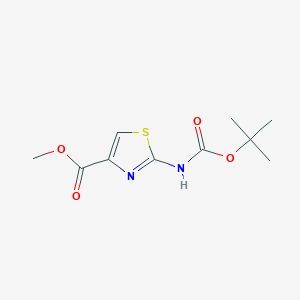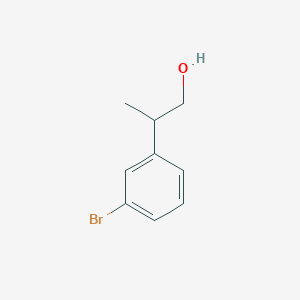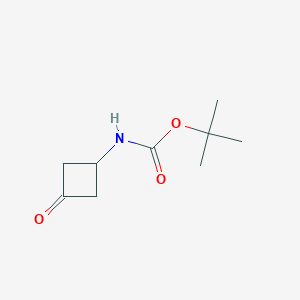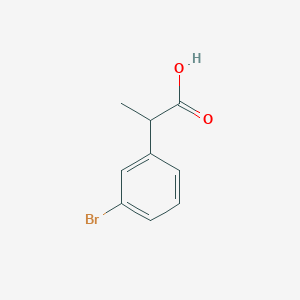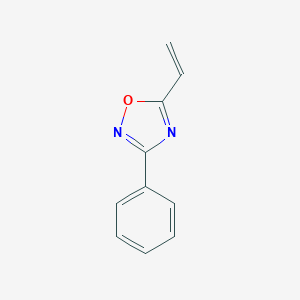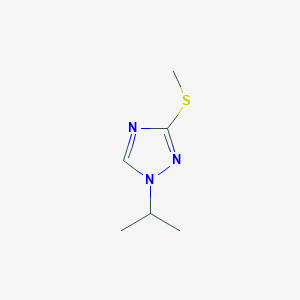
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole, also known as IMT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It is a white crystalline solid that is soluble in water and organic solvents. IMT has been extensively studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential anticancer and antiviral properties. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential use as a corrosion inhibitor and as a component in photochromic materials.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion by forming a protective layer on metal surfaces.
Efectos Bioquímicos Y Fisiológicos
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to reduce the incidence of fungal and insect infestations in crops. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses in vitro. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion of metal surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a versatile compound for use in various scientific fields. However, one limitation of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are many potential future directions for research on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole. In agriculture, further studies could be conducted to determine the efficacy of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a pesticide and to investigate its potential effects on non-target organisms. In medicine, further studies could be conducted to determine the potential anticancer and antiviral properties of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in vivo. In materials science, further studies could be conducted to investigate the potential use of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a corrosion inhibitor and to develop new photochromic materials based on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole.
Métodos De Síntesis
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole can be synthesized by the reaction of isopropylamine, methylthiourea, and formaldehyde. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Propiedades
Número CAS |
112390-30-4 |
|---|---|
Nombre del producto |
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole |
Fórmula molecular |
C6H11N3S |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-4-7-6(8-9)10-3/h4-5H,1-3H3 |
Clave InChI |
DNAMNPGRMXQTRR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC(=N1)SC |
SMILES canónico |
CC(C)N1C=NC(=N1)SC |
Sinónimos |
1H-1,2,4-Triazole,1-(1-methylethyl)-3-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



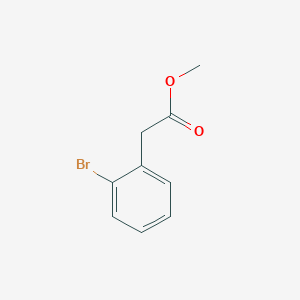
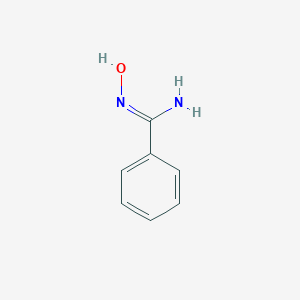
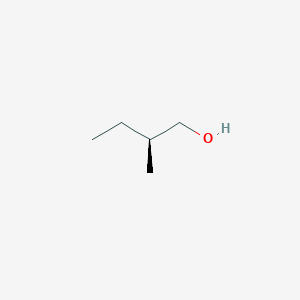
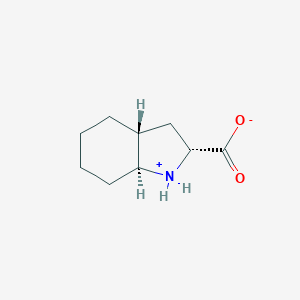
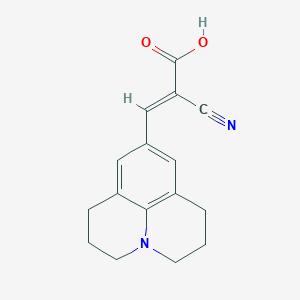
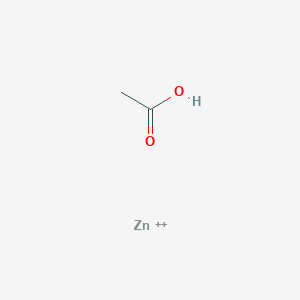
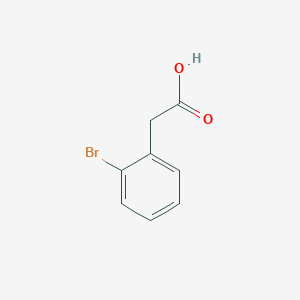
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
